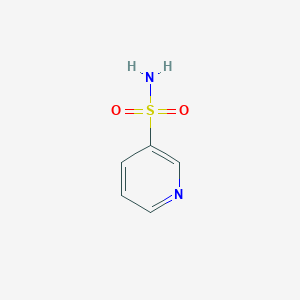

Pyridine-3-sulfonamide

Description

Significance of Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, characterized by the -SO2N- functional group, are a cornerstone of medicinal chemistry. scispace.com Their journey began with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, in 1935. bohrium.com Since then, this versatile structural motif has been incorporated into a vast number of drugs with a broad spectrum of therapeutic applications. ekb.egnih.gov

The success of sulfonamides in drug discovery can be attributed to several factors. They are chemically stable, relatively straightforward to synthesize, and their structure can be easily modified to optimize pharmacological profiles. bohrium.comekb.eg The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to interact with various biological targets, including enzymes and receptors. researchgate.net This has led to the development of sulfonamide-based drugs for a multitude of diseases, including:

Antibacterial agents: Sulfamethoxazole and sulfadiazine (B1682646) are classic examples. ekb.eg

Anticancer agents: Compounds like E7070 have shown promise in cancer therapy. ekb.eg

Antiviral agents: The HIV protease inhibitor Darunavir contains a sulfonamide moiety. ekb.eg

Anti-inflammatory drugs: Celecoxib, a COX-2 inhibitor, is a well-known example. ekb.eg

Diuretics: Furosemide and hydrochlorothiazide (B1673439) are widely used diuretics. ekb.eg

Anticonvulsants: Zonisamide is used in the treatment of epilepsy. ekb.eg

Carbonic anhydrase inhibitors: Dorzolamide is used to treat glaucoma. ekb.eg

The continued interest in sulfonamide derivatives is fueled by their potential to be repurposed and developed as multi-target agents for complex diseases. bohrium.comnih.gov

Overview of Pyridine-3-sulfonamide as a Core Structure in Bioactive Molecules

Within the vast landscape of sulfonamide derivatives, this compound has emerged as a particularly important scaffold. researchgate.net The incorporation of the pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, introduces unique electronic properties and potential for specific interactions with biological targets. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's binding affinity and selectivity.

The position of the sulfonamide group at the 3-position of the pyridine ring is a key feature. This specific arrangement has been found in numerous bioactive compounds, highlighting its importance in achieving desired pharmacological effects. Researchers have synthesized and studied a variety of this compound derivatives with diverse applications. nih.gov For instance, derivatives of 6-(indol-2-yl)this compound have been identified as potent inhibitors of hepatitis C virus (HCV) RNA replication. acs.org

Scope and Objectives of Research on this compound

The primary goal of research on this compound is to explore its potential as a versatile building block for the design and synthesis of new therapeutic agents. The main objectives include:

Synthesis of Novel Derivatives: A significant portion of research focuses on synthesizing new derivatives by modifying the pyridine ring and the sulfonamide group. rsc.orgimist.ma This often involves techniques like the "click" CuAAC reaction to introduce a wide range of substituents. nih.govnih.gov

Biological Evaluation: Newly synthesized compounds are screened for their biological activity against various targets. This includes testing for anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is to understand how the chemical structure of a this compound derivative relates to its biological activity. mdpi.com This knowledge is vital for designing more potent and selective compounds.

Computational and Docking Studies: Molecular docking and other computational methods are used to predict and analyze the binding interactions of this compound derivatives with their biological targets. nih.govmdpi.com This provides insights into the mechanism of action and helps in the rational design of new inhibitors.

Optimization of Pharmacokinetic Properties: Researchers aim to improve the drug-like properties of these compounds, such as their solubility, metabolic stability, and oral bioavailability. acs.org

A notable area of investigation is the development of this compound derivatives as selective inhibitors of carbonic anhydrase (CA) isoforms, particularly those associated with cancer like hCA IX and hCA XII. nih.govmdpi.com The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group, which is a key factor for CA inhibition. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFLEFWUYAUDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283227 | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-45-4 | |

| Record name | 3-Pyridinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NR9P4J2V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Pyridine 3 Sulfonamide Derivatives

Classical Synthesis Approaches

Classical methods for synthesizing pyridine-3-sulfonamide derivatives often involve the formation of the sulfonamide group on a pre-existing pyridine (B92270) ring or the construction of the pyridine ring itself. These foundational techniques remain widely used due to their reliability and versatility.

Sulfonamide Formation Reactions

The most common and direct method for the formation of the sulfonamide moiety is the reaction of a pyridine-3-sulfonyl chloride with an appropriate amine. chemicalbook.comeurjchem.com This reaction is a staple in organic synthesis due to its efficiency and broad applicability.

The general procedure involves suspending or dissolving the pyridine-3-sulfonyl chloride hydrochloride in a suitable solvent, such as dichloromethane (B109758) (DCM), and then adding an amine. chemicalbook.com The reaction is typically stirred at room temperature. For the synthesis of the parent this compound, ammonia (B1221849), often in a methanolic solution, is used. chemicalbook.com For substituted sulfonamides, primary or secondary amines are employed, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction. ekb.eg

One specific protocol involves suspending pyridine-3-sulfonyl chloride HCl in DCM and adding a 7N solution of ammonia in methanol. The reaction is stirred at room temperature for approximately 50 minutes. After filtration to remove ammonium (B1175870) chloride, the filtrate is concentrated to yield this compound. chemicalbook.com This method has been reported to produce the desired product in high yield (91%). chemicalbook.com

Another classical approach involves the reaction of a sulfonyl chloride with an amine in an organic solvent like diethyl ether at 0 °C or in DCM with a base such as triethylamine at room temperature. ekb.eg These methods are advantageous for creating libraries of sulfonamide derivatives due to their good yields and mild reaction conditions. eurjchem.comekb.eg

| Reactants | Reagents/Solvent | Conditions | Product | Yield | Reference |

| Pyridine-3-sulfonyl chloride HCl, Ammonia (7N in MeOH) | Dichloromethane (DCM) | Room Temperature, 50 min | This compound | 91% | chemicalbook.com |

| Aniline, Benzenesulfonyl chloride | Diethyl ether | 0 °C | N-phenylbenzenesulfonamide | 85% | ekb.eg |

| Domino Aryan precursor, Sulfonamide | Dichloromethane (DCM), Triethylamine (TEA) | Room Temperature | Substituted sulfonamide | 85% | ekb.eg |

Pyridine Ring Synthesis Strategies

In some instances, the pyridine ring of the this compound scaffold is constructed through cyclization reactions. One-pot multicomponent reactions are particularly efficient for this purpose. rsc.org

A notable strategy involves the reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-sulfonamide derivative, and ammonium acetate (B1210297) under solvent-free conditions at elevated temperatures (e.g., 90 °C). rsc.org This approach leads to the formation of highly substituted pyridines containing a sulfonamide moiety in high yields and short reaction times. A plausible mechanism for this transformation involves a series of condensations and a final oxidation step to achieve the aromatic pyridine ring. rsc.org

For example, the reaction of benzaldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate in the presence of a catalyst can yield N-(4-(6-amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide. rsc.org This highlights the ability to construct a complex pyridine system with the sulfonamide group already incorporated into one of the precursors.

Introduction of Complex Side Chains

A key strategy for creating diverse this compound derivatives involves the introduction of various substituents, or "side chains," onto the pyridine ring. The 4-position of the this compound scaffold is a common site for modification, often starting from 4-chlorothis compound (B47618). mdpi.com The susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution allows for the introduction of a wide array of functional groups. mdpi.com

This approach has been used to synthesize extensive libraries of 4-substituted pyridine-3-sulfonamides. mdpi.com For instance, reacting 4-chlorothis compound with sodium azide (B81097) produces 4-azidothis compound, a key intermediate for further functionalization. mdpi.com Similarly, complex heterocyclic moieties can be introduced at this position.

Advanced Synthetic Strategies

To improve efficiency, yield, and structural diversity, more advanced synthetic methodologies have been applied to the synthesis of this compound derivatives. These include "click" chemistry and microwave-assisted synthesis.

"Click" Chemistry (CuAAC Reaction) in this compound Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, has emerged as a powerful tool for synthesizing this compound derivatives. mdpi.comsciforum.net This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, which serves as a stable and versatile linker to introduce a wide variety of side chains. mdpi.com

The general strategy involves the reaction of a this compound bearing an azide group with a terminal alkyne, or vice versa. A common precursor is 4-azidothis compound, which can be readily synthesized from 4-chlorothis compound. mdpi.com

A typical CuAAC reaction for this purpose is carried out in a solvent like acetonitrile, using a copper(I) source, such as copper(I) iodide, as the catalyst. A base, like triethylamine, is often added. mdpi.com The reaction proceeds smoothly at room temperature to afford the 1,4-disubstituted 1,2,3-triazole-linked this compound derivatives in moderate to good yields. mdpi.com

For example, the reaction of 4-azidothis compound with various terminal alkynes has been used to generate a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.comsciforum.net This method provides a robust and modular approach to a diverse range of derivatives. mdpi.com

| Azide Component | Alkyne Component | Catalyst/Reagents | Conditions | Product Type | Yield Range | Reference |

| 4-Azidothis compound | Various terminal alkynes | Copper(I) iodide, Triethylamine, Acetonitrile | Room Temperature, 16h | 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides | 29-65% | mdpi.com |

| 4-Azidothis compound | Oct-1-yne | Copper(I) iodide, Triethylamine, Acetonitrile | Room Temperature, 16h | 4-(4-Hexyl-1H-1,2,3-triazol-1-yl)this compound | - | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been utilized to accelerate the synthesis of sulfonamides, offering advantages such as significantly reduced reaction times and often improved yields compared to conventional heating methods. researchgate.netnih.gov

While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the general principles have been applied to structurally related compounds. For instance, the synthesis of various sulfonamides has been achieved by reacting amines with sulfonate esters under microwave irradiation, leading to good yields without the need for chromatographic purification. researchgate.net

In one example of a related heterocyclic sulfonamide synthesis, a mixture of a chalcone (B49325) derivative and para-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) was irradiated with microwaves at 200 °C. This resulted in the formation of 1,3,5-trisubstituted pyrazoline derivatives bearing a sulfonamide moiety in a very short reaction time (7 minutes). nih.gov The application of microwave irradiation has also been reported for the synthesis of sulfonamides from sulfonic acids, proceeding through a sulfonyl chloride intermediate. ekb.eg A solution of p-toluenesulfonic acid, 2,4,6-trichloro- mdpi.comsciforum.netresearchgate.net-triazine, and triethylamine in acetone (B3395972) was irradiated at 80 °C for 20 minutes to form the sulfonyl chloride, which was then reacted with an amine to produce the sulfonamide in high yield. ekb.eg These examples demonstrate the potential for applying microwave technology to the synthesis of this compound derivatives for more rapid and efficient production.

Green Chemistry Approaches in Sulfonamide Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign methods for the synthesis of sulfonamides, including this compound derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One notable green approach involves the use of ionic liquids. For instance, pyridinium (B92312) sulfonamide ionic liquids have been prepared from pyridine through an amination reaction followed by a reaction with a phenyl sulfonyl chloride. researchgate.net This method offers a potentially more sustainable route compared to traditional methods that often rely on volatile organic solvents.

Electrochemical methods also present a green alternative for sulfonamide synthesis. noelresearchgroup.com By using electrons as the "reagent," these methods can stitch together commodity chemicals like amines and thiols to form sulfonamides. noelresearchgroup.com Microflow technology, in particular, has been shown to enhance these electrochemical transformations, providing practical reaction conditions and operational flexibility. noelresearchgroup.com This can lead to shorter reaction times and a reduced need for supporting electrolytes compared to batch processes. noelresearchgroup.com

Solvent choice is another critical aspect of green synthesis. The use of greener solvents, such as water or ethanol, is being explored. For example, the synthesis of certain sulfonamide derivatives has been successfully carried out in ethanol. acs.org Additionally, solvent-free reaction conditions have been optimized for the synthesis of some pyridine-containing sulfonamide moieties, which significantly reduces environmental impact. rsc.org

A study on the synthesis of pyridinium sulfonamide ionic liquids highlights the preparation of five different compounds, with one containing a hydroxyl functional group and the others varying in the length of the N-alkyl chain. researchgate.net This research demonstrates the potential for creating a diverse library of compounds using these greener methods. researchgate.net

Organocatalysis in Stereoselective Synthesis of Pyridine-3-sulfonamides

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, including derivatives of this compound. mdpi.comgoogle.com This approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. google.com Sulfonamides themselves can act as organocatalysts due to their ability to form hydrogen bonds and their increased acidity compared to amides. mdpi.com

The development of chiral organocatalysts has enabled the synthesis of enantiomerically enriched compounds. metu.edu.tr For instance, quinine/squaramide-based acid-base bifunctional organocatalysts have been used in domino-type Michael addition reactions to produce chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr While not directly pyridine-3-sulfonamides, this demonstrates the potential of organocatalysis in constructing complex heterocyclic systems with high stereocontrol.

In the synthesis of specific chiral this compound derivatives, such as the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)this compound, the use of chiral precursors is a key strategy. researchgate.net The absolute configurations of these stereoisomers have been confirmed using techniques like X-ray analysis, electronic circular dichroism (ECD), and optical rotation (OR). mdpi.comresearchgate.net

The synthesis of pyrrolidine (B122466) sulfonamide catalysts is another example of organocatalysis in this field. google.com These catalysts can be synthesized in a straightforward, two-step process involving the acylation of an amine group to form a sulfonamide, followed by the removal of a protecting group. google.com

Key Precursors and Starting Materials in this compound Synthesis

The synthesis of this compound derivatives relies on a variety of key precursors and starting materials. A common and crucial intermediate is pyridine-3-sulfonyl chloride . This compound can be reacted with various amines to generate a diverse library of N-substituted pyridine-3-sulfonamides. ekb.eg

Another important starting material is 4-chlorothis compound . This precursor is particularly useful for introducing substituents at the 4-position of the pyridine ring through nucleophilic aromatic substitution. mdpi.comresearchgate.net For example, it can be reacted with sodium azide to form 4-azidothis compound, which can then undergo click chemistry reactions with alkynes to create 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com

Other key precursors include:

Aminopyridines : 2-aminopyridine (B139424) can be reacted with sulfonyl chlorides to form the corresponding sulfonamide. ekb.eg

Pyridine derivatives with other functional groups : For example, 6-chloropyridine-3-sulfonyl chloride is a precursor for compounds like 6-chloro-N-(2-methylbutan-2-yl)this compound.

Cyanoacetohydrazide : This can be reacted with arylsulfonyl chlorides to produce N-cyanoacetoarylsulfonylhydrazide, a key precursor for synthesizing pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds incorporating sulfonamide moieties. acs.org

Dienamines : These can be condensed with various amines containing sulfonamide fragments to yield pyrazolo[4,3-c]pyridines. mdpi.com

The following table summarizes some key precursors and their resulting this compound derivatives:

| Precursor/Starting Material | Reagents/Conditions | Resulting Compound/Intermediate |

| Pyridine-3-sulfonyl chloride | Amine, Base (e.g., triethylamine) | N-substituted this compound |

| 4-Chlorothis compound | Sodium azide, DMF/H₂O | 4-Azidothis compound |

| 4-Azidothis compound | Terminal alkyne, CuI, Et₃N | 4-(1,2,3-triazol-1-yl)this compound |

| 2-Aminopyridine | Benzenesulfonyl chloride, Pyridine | N-(pyridin-2-yl)benzenesulfonamide |

| N-cyanoacetoarylsulfonylhydrazide | Electrophiles (e.g., 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitrile) | Pyridine-based benzothiazole sulfonamides |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives. Key parameters that are often adjusted include temperature, solvent, catalyst, and stoichiometry of reagents.

For the coupling of pyridine-3-sulfonyl chloride with amines, controlling the temperature between 0–25°C is important to enhance the yield. The choice of solvent also plays a significant role; polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used. While DMF may lead to faster reaction kinetics, THF can provide higher yields due to better solubility of the reactants. The use of anhydrous solvents is often necessary to prevent the hydrolysis of the sulfonyl chloride intermediate.

In multicomponent reactions for synthesizing pyridines with sulfonamide moieties, optimization studies have shown that solvent-free conditions at elevated temperatures (e.g., 90°C) can be optimal. rsc.org

The stoichiometry of reagents can also have a significant impact on the yield. For instance, in certain iron-catalyzed reactions, increasing the equivalents of iron from 1 to 3 improved the yield from 50% to 85%. researchgate.net

Continuous flow reactors are being employed for industrial-scale production to improve heat and mass transfer, which can reduce reaction times and increase conversion rates.

The table below illustrates the impact of different reaction conditions on the yield of a model reaction for the synthesis of a pyridine containing a sulfonamide moiety. rsc.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 1 | H₂O | Reflux | 180 | 45 |

| 2 | 1 | EtOH | Reflux | 150 | 60 |

| 3 | 1 | CH₃CN | Reflux | 150 | 55 |

| 4 | 1 | Toluene | Reflux | 180 | 40 |

| 5 | 1 | Solvent-free | 70 | 120 | 75 |

| 6 | 2 | Solvent-free | 90 | 60 | 96 |

| 7 | 3 | Solvent-free | 90 | 60 | 96 |

Data adapted from a study on the synthesis of new pyridines with sulfonamide moiety. rsc.org

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a critical aspect of synthesizing this compound derivatives, especially those intended for pharmaceutical applications, as chirality can significantly influence biological activity. mdpi.com

One primary strategy for achieving stereoselectivity is the use of chiral starting materials. For example, the synthesis of the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)this compound was accomplished using chiral precursors. researchgate.net The absolute configuration of the resulting enantiomers was then confirmed by analytical techniques such as X-ray crystallography and electronic circular dichroism (ECD). mdpi.com

Organocatalysis offers a powerful method for achieving stereoselective transformations without the need for chiral starting materials. google.com Chiral organocatalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. metu.edu.tr While specific examples of organocatalytic stereoselective synthesis of pyridine-3-sulfonamides are still emerging, the principles have been demonstrated in the synthesis of related chiral heterocyclic systems. metu.edu.tr

The choice of solvent can also influence the stereochemical outcome of a reaction. While not directly related to pyridine-3-sulfonamides, studies on other stereoselective syntheses have shown that the solvent can affect the transition state energies, thereby influencing the enantiomeric excess of the product.

Molecular docking and computational studies are also employed to understand the binding modes of different stereoisomers with their biological targets. mdpi.com This information can guide the design and synthesis of more potent and selective chiral this compound derivatives. mdpi.com For instance, docking analysis of R- and S-isomers of a this compound derivative with PI3Kα kinase helped to rationalize the observed differences in their inhibitory activities. mdpi.com

Biological Activities and Pharmacological Applications of Pyridine 3 Sulfonamide Analogs

Anticancer and Antineoplastic Activities

The anticancer potential of pyridine-3-sulfonamide derivatives is multifaceted, stemming from their ability to interact with several key targets involved in tumor growth, proliferation, and survival. Research has primarily focused on their role as inhibitors of critical enzyme families, including kinases and carbonic anhydrases, which leads to antiproliferative effects across a range of cancer cell lines.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that regulates essential cellular functions such as cell survival, proliferation, and differentiation. nih.govresearchgate.net Its frequent activation in a wide spectrum of human cancers makes it a prime target for therapeutic intervention. nih.govmdpi.com The PI3K family of lipid kinases is a key focus for the development of cancer treatments, with a primary goal of identifying inhibitors with high selectivity and bioavailability.

While the broader class of pyridine-containing compounds has been explored for anticancer properties, specific research targeting this compound analogs as direct PI3K inhibitors is an emerging area. For instance, studies on imidazo[1,2-a]-pyridine derivatives have identified them as potent pan-PI3K inhibitors, demonstrating efficacy in preclinical cancer models. nih.gov This suggests that the pyridine (B92270) scaffold is a viable starting point for developing PI3K inhibitors. However, detailed structure-activity relationship studies focusing specifically on the this compound core for PI3K inhibition are not extensively documented in the current literature.

Phosphatidylinositol 4-kinases (PI4Ks) are enzymes that catalyze the formation of phosphatidylinositol 4-phosphate (PI4P), a vital lipid messenger involved in regulating cellular functions and membrane trafficking. medchemexpress.comnih.gov Certain isoforms, particularly PI4K IIIβ, have been identified as essential host factors for the replication of various RNA viruses. medchemexpress.comnih.gov More recently, PI4Ks have also been investigated as potential targets in cancer research. For example, the PI4KIIα inhibitor PI-273 has been shown to inhibit breast cancer cell proliferation. medchemexpress.com

The investigation of this compound derivatives as PI4K inhibitors is a novel area of research. While various heterocyclic scaffolds are being explored, including purine (B94841) analogs, for their PI4K inhibitory activity, dedicated studies on the this compound framework for this target are limited. nih.gov The development of potent and selective PI4K inhibitors, such as PIK-93 which inhibits PI4KIIIβ, highlights the therapeutic potential of targeting this kinase family. medchemexpress.comdcchemicals.com

One of the most well-documented biological activities of this compound analogs is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov Sulfonamides are a prominent class of CA inhibitors, acting by binding to the zinc ion in the enzyme's active site. mdpi.commdpi.com

Among the various CA isoforms, hCA IX and hCA XII are transmembrane enzymes that are highly expressed in many types of tumors and are linked to cancer progression, particularly in hypoxic environments. mdpi.commdpi.com Their inhibition is a validated strategy for cancer therapy. mdpi.com

Numerous studies have demonstrated that 4-substituted this compound derivatives are effective inhibitors of these tumor-associated isoforms. Research has shown that these compounds can achieve potent inhibition, with inhibitory constant (Kᵢ) values often in the nanomolar range. For example, a series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives showed excellent hCA IX inhibitory efficacy with Kᵢ values ranging from 19.5 to 48.6 nM. nih.gov Similarly, other this compound analogs have exhibited Kᵢ values as low as 137 nM for hCA IX and 91 nM for hCA XII. mdpi.comnih.govnih.gov Coumarin-based derivatives incorporating a triazolyl pyridine sulfonamide moiety have also been developed, showing strong inhibition against hCA IX (Kᵢ of 11.7 nM) and hCA XII (Kᵢ of 12.7 nM). mdpi.com

| Compound Series | Target Isoform | Kᵢ Range (nM) | Reference |

|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | 19.5 - 652 | nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA XII | 16.8 - 768 | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA IX | 79.6 - 907.5 | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA XII | 34.5 - 713.6 | mdpi.com |

| Triazolyl Pyridine Moiety Sulfonamides | hCA IX | 11.7 - 44.5 | mdpi.com |

| Triazolyl Pyridine Moiety Sulfonamides | hCA XII | 12.7 - 94.9 | mdpi.com |

While inhibiting cancer-associated CAs is therapeutically desirable, selectivity is crucial to minimize off-target effects, as isoforms like hCA I and hCA II are ubiquitously expressed in the human body. Many this compound analogs have been evaluated for their selectivity profile against these cytosolic isoforms.

Research indicates that it is possible to design this compound derivatives with significant selectivity for the cancer-related isoforms over hCA I and hCA II. For instance, certain 4-substituted pyridine-3-sulfonamides demonstrated up to 5.9-fold selectivity for hCA IX over hCA II. mdpi.comnih.govresearchgate.net Another compound exhibited a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. mdpi.comnih.govnih.govresearchgate.net In contrast, some pyrazolo[4,3-c]pyridine sulfonamides were found to be very selective towards hCA I and hCA II, highlighting the tunability of the scaffold. mdpi.com The coumarin-based derivatives showed high selectivity, inhibiting hCA IX and hCA XII in the nanomolar range while only slightly inhibiting hCA I and II in the micromolar range. mdpi.com

| Compound Series | Target Isoform | Kᵢ Range (nM) | Reference |

|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamides | hCA I | 169 - 5400 | nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA II | 58.5 - 1238 | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 - 8010 | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 5.6 - 12.1 | mdpi.com |

The inhibitory action of this compound analogs on key enzymes translates into direct antiproliferative effects on various cancer cell lines. A number of studies have screened these compounds against panels of human tumor cells to assess their cytostatic and cytotoxic potential.

For example, a sulfonamide-pyridine hybrid demonstrated high cytotoxic activity against three breast cancer cell lines, including MCF-7. researchgate.net Another study involving pyrimidine–sulfonamide hybrids showed promising antiproliferative activity against HCT-116 colon cancer cells, with IC₅₀ values of 5.66 and 9.59 μM for two different compounds. nih.gov A series of 4-substituted pyridine-3-sulfonamides was evaluated against a panel of 60 human tumor cell lines, with one derivative showing a broad spectrum of growth inhibition (25-89%) across 26 different cell lines. nih.gov Furthermore, certain 4-substituted pyridine-3-sulfonamides containing a 1,2,3-triazole moiety showed cytostatic activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the micromolar range. mdpi.com

While data exists for HCT116 and MCF7 cell lines, specific antiproliferative data for MeWo (melanoma), SK-BR-3 (breast cancer), and MG-63 (osteosarcoma) cell lines for this compound analogs is less frequently reported in the surveyed literature.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrimidine–sulfonamide hybrid 3a | HCT-116 | Colon | 5.66 | nih.gov |

| Pyrimidine–sulfonamide hybrid 3b | HCT-116 | Colon | 9.59 | nih.gov |

| 4-Aryl-1,2,3-triazol-1-yl derivative 12 | HCT-116 | Colon | 15 | mdpi.com |

| 4-Aryl-1,2,3-triazol-1-yl derivative 12 | MCF-7 | Breast | 22 | mdpi.com |

| Sulfonamide-pyridine hybrid 7 | MCF-7 | Breast | Reported as highly cytotoxic | researchgate.net |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

This compound analogs have demonstrated significant potential in cancer therapy through their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These mechanisms are crucial for inhibiting the uncontrolled proliferation of tumor cells.

One study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative, identified as S1, revealed its cytotoxic effects on acute leukemia (AL) cell lines, K562 and Jurkat. nih.govualberta.ca In K562 cells, the compound induced cell cycle arrest at the G2/M phase. nih.govualberta.ca This was accompanied by the activation of both the extrinsic and intrinsic apoptotic pathways. nih.govualberta.ca The extrinsic pathway was evidenced by an increased expression of the Fas receptor, while the intrinsic pathway was indicated by a loss of mitochondrial potential and increased expression of Apoptosis-Inducing Factor (AIF). nih.govualberta.ca Furthermore, the activation of caspase-3, a key executioner caspase in apoptosis, was observed in K562 cells. nih.govualberta.ca

In Jurkat cells, the same sulfonamide derivative caused cell cycle blockade at the G0/G1 phase. nih.govualberta.ca The apoptotic mechanism in these cells appeared to be primarily through the intrinsic pathway, characterized by the loss of mitochondrial potential and a reduced expression of Survivin, an inhibitor of apoptosis protein. nih.govualberta.ca Notably, this compound showed selective cytotoxicity towards the leukemia cell lines while being non-toxic to normal erythrocytes and mononuclear cells. nih.govualberta.ca

Further research into pyridine-sulfonamide hybrids has shown their ability to induce apoptosis in various cancer cell lines. For instance, a specific hybrid was found to induce apoptosis in Renal UO-31 cells. researchgate.net This was demonstrated by DNA flow cytometry and Annexin V-FITC/PI assays. researchgate.net The mechanism involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX and p53, as well as caspase-3. researchgate.net

Quinazoline-pyridine-sulfonamide dimers have also been shown to induce cell cycle arrest in the G1 phase and inhibit cell migration and colony formation in cancer cell lines. nih.gov Similarly, pyrimidine–sulfonamide hybrids have exhibited promising antiproliferative activity against colon cancer cells by inducing apoptosis and inhibiting cell migration. nih.gov

Table 1: Effects of this compound Analogs on Cell Cycle and Apoptosis

| Compound/Analog | Cell Line | Cell Cycle Arrest Phase | Apoptotic Pathway(s) Activated | Key Molecular Changes |

|---|---|---|---|---|

| 2,4-dinitrobenzenesulfonamide (S1) | K562 (Acute Myeloid Leukemia) | G2/M | Extrinsic & Intrinsic | ↑ FasR, ↑ AIF, ↓ Mitochondrial Potential, ↑ Caspase-3 |

| 2,4-dinitrobenzenesulfonamide (S1) | Jurkat (Acute T-cell Leukemia) | G0/G1 | Intrinsic | ↓ Mitochondrial Potential, ↓ Survivin |

| Pyridine-sulfonamide hybrid VIIb | Renal UO-31 | Not specified | Intrinsic | ↓ Bcl-2, ↑ BAX, ↑ p53, ↑ Caspase-3 |

| Quinazoline-pyridine-sulfonamide dimer 40 | HGC-27, NCI-H1975 | G1 | Not specified | Inhibition of PI3K signal pathway |

Anti-metastatic Activity

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. This compound analogs have shown promise as anti-metastatic agents.

Novel ruthenium(III) pyridine complexes, specifically G26b and G94a, which are derivatives of the well-studied anti-metastatic agent NAMI-A, have demonstrated significant anti-metastatic properties. nih.gov While these compounds exhibited little direct cytotoxicity to cancer cells both in vitro and in vivo, they effectively reduced the formation and growth of lung metastases in a mouse model of mammary carcinoma. nih.gov

The anti-metastatic effects of these ruthenium-pyridine complexes are attributed to their ability to inhibit key processes in metastasis, including cell invasion and migration. nih.gov They were also found to suppress the tube formation of human umbilical vein endothelial cells, indicating an anti-angiogenic effect. nih.gov Mechanistically, these compounds were shown to decrease the transcription of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF), all of which are crucial molecules involved in the degradation of the extracellular matrix and angiogenesis, facilitating cancer cell spread. nih.gov

Interestingly, the complex G26b showed a longer retention time of ruthenium in the lungs compared to NAMI-A, which may contribute to its enhanced anti-metastatic efficacy. nih.gov This prolonged presence could allow for a more sustained interaction with metastatic cells in the lungs. nih.gov

Antimicrobial and Antiviral Properties

This compound and its analogs have been investigated for their broad-spectrum antimicrobial and antiviral activities.

Antibacterial Activity (e.g., against Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Escherichia coli)

Derivatives of this compound have shown activity against a range of both Gram-positive and Gram-negative bacteria. For instance, N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net

A pyridine-3-N-sulfonylpiperidine derivative was identified to have antipathogenic activity against Pseudomonas aeruginosa and methicillin-resistant S. aureus (MRSA). nih.gov This compound did not inhibit bacterial growth directly but rather suppressed the production of virulence factors. nih.gov

Newly synthesized N-sulfonamide 2-pyridone derivatives have also been evaluated for their in vitro antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative), as well as Staphylococcus aureus and Streptococcus pyogenes (Gram-positive). acs.org Certain synthesized compounds showed significant antimicrobial activities against the tested bacterial strains. acs.org

Table 2: Antibacterial Activity of this compound Analogs

| Compound/Analog | Bacterial Strain(s) | Type of Activity | Reference |

|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus, Salmonella typhi, Escherichia coli | Antimicrobial | researchgate.net |

| Pyridine-3-N-sulfonylpiperidine derivative | Pseudomonas aeruginosa, MRSA | Antipathogenic (virulence factor inhibition) | nih.gov |

A primary mechanism of action for the antibacterial effects of sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. patsnap.com Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA), and thereby blocking the folate synthesis pathway. nih.govpatsnap.com

Researchers have designed and synthesized N-sulfonamide 2-pyridone derivatives that act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov This dual inhibition can lead to a synergistic antibacterial effect. nih.gov One such compound, 11a, was found to be a potent inhibitor of both enzymes. acs.org

Iron is an essential nutrient for bacterial survival and virulence. Some this compound analogs exhibit iron-chelating properties, which can contribute to their antibacterial activity.

A pyridine-3-N-sulfonylpiperidine derivative containing a catechol moiety was found to possess iron-chelating activity, effectively binding both iron (II) and iron (III). nih.govnih.gov This chelation deprives bacteria, such as P. aeruginosa, of the iron necessary for their virulence. nih.gov The compound was observed to inhibit the production of iron-dependent virulence factors like pyocyanin (B1662382) and hydrogen cyanide. nih.govnih.gov

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. Some 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which can be considered analogs, have demonstrated the ability to inhibit biofilm formation. nih.gov One particular compound, 21d, showed significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae. nih.gov

Anti-hepatitis C Virus (HCV) Activity

A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides have been synthesized and assessed for their capacity to inhibit the replication of Hepatitis C Virus (HCV) RNA. nih.gov These compounds were evaluated using an HCV replicon cell culture assay. The optimization of this series led to the identification of compounds with potent activity against the HCV genotype 1b replicon, demonstrating efficacy in the low nanomolar range. nih.gov

One of the standout compounds from this series, compound 8c , was identified as a highly potent inhibitor of the HCV replicon, with an EC50 value of 4 nM. nih.gov This compound exhibited a high selectivity index of over 2500 with respect to cellular GAPDH. Further studies in rats revealed that compound 8c possesses a favorable pharmacokinetic profile. nih.gov

The mechanism of action for this class of compounds was investigated through the selection of HCV replicon resistance. This process identified an amino acid substitution in the HCV NS4B protein, which conferred resistance to these compounds. This finding suggests that the anti-HCV activity of these 6-(indol-2-yl)pyridine-3-sulfonamides is mediated through the targeting of this viral nonstructural protein. nih.gov

Anti-HCV Activity of 6-(indol-2-yl)this compound Analog

| Compound | EC50 (nM) | Target | Selectivity Index |

|---|---|---|---|

| 8c | 4 | HCV NS4B | >2500 |

Broad-Spectrum Antiviral Potential

The antiviral activity of this compound analogs extends beyond HCV. A series of functionalized pyridine-based compounds incorporating benzothiazole (B30560) and benzimidazole (B57391) moieties with sulfonamides have been synthesized and evaluated for their antiviral properties. rsc.org Two of these compounds, 15c and 15d , demonstrated a moderate level of activity against Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). rsc.org

For HSV-1, both 15c and 15d showed a 50% reduction in viral activity. rsc.org Compound 15c also exhibited a 50% viral reduction against CBV4 and a 53% reduction against HAV. rsc.org Compound 15d showed a 50% reduction against CBV4. rsc.org The antiviral activity of pyridine derivatives has been noted against a variety of other viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). nih.gov

Broad-Spectrum Antiviral Activity of Pyridine-Based Sulfonamides

| Compound | Virus | IC50 (µg/mL) | CC50 (µg/mL) | Viral Reduction (%) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 15c | HSV-1 | 90 | 250 | 50 | - |

| CBV4 | 88 | - | 50 | 2.95 | |

| HAV | 88 | - | 53 | 2.95 | |

| 15d | HSV-1 | 90 | 220 | 50 | - |

| CBV4 | 90 | - | 50 | 2.66 |

Enzyme Inhibition Beyond Carbonic Anhydrase

Acetylcholinesterase and Butyrylcholinesterase Inhibition

A series of novel pyridine 2,4,6-tricarbohydrazide derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In another study, a new series of pyridine derivatives featuring a carbamic or amidic function were designed and synthesized to act as cholinesterase inhibitors. hiv.gov The synthesized compounds were tested against both human AChE (hAChE) and human BChE (hBChE). hiv.gov

Within this series, the carbamate (B1207046) 8 was identified as the most potent inhibitor of hAChE, with an IC50 value of 0.153 ± 0.016 μM. hiv.gov The carbamate 11 was found to be the most potent inhibitor of hBChE, with an IC50 of 0.828 ± 0.067 μM. hiv.gov Molecular docking studies suggested that carbamate 8 is capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is consistent with a mixed inhibition mechanism. hiv.gov

Inhibition of Cholinesterases by Pyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Carbamate 8 | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 |

| Carbamate 11 | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 |

HIV Protease Inhibition

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins to produce mature, infectious viral particles. researchgate.net Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). While specific studies on this compound analogs as direct HIV protease inhibitors are limited, broader research into sulfonamide-containing compounds has yielded potent inhibitors.

In one such study, a series of novel HIV-1 protease inhibitors were synthesized. Among these, compound 22a , which incorporates a 4-methoxylphenylsulfonamide as the P2'-ligand, demonstrated the most effective inhibitory activity against the HIV-1 protease with an IC50 value of 3.61 nM. This highlights the potential of incorporating sulfonamide moieties into inhibitor design to achieve high potency. The well-known HIV protease inhibitor Darunavir also contains a sulfonamide moiety, underscoring the importance of this functional group in the development of effective antiretroviral agents. researchgate.net

HIV-1 Protease Inhibition by a Sulfonamide-Containing Compound

| Compound | Key Structural Feature | IC50 (nM) |

|---|---|---|

| 22a | 4-methoxylphenylsulfonamide P2'-ligand | 3.61 |

Other Reported Biological Activities

Antidiabetic Effects

Novel pyridine-based heterocyclic compounds containing sulfonamide moieties have been synthesized and investigated for their potential as antidiabetic agents, specifically for their alpha-amylase inhibition activity. In a different study, a series of new sulfonamide derivatives were designed, synthesized, and evaluated as multitarget antidiabetic agents. The in vitro activities assessed included α-glucosidase and α-amylase inhibition, as well as glucose uptake.

Several of the synthesized sulfonamide derivatives demonstrated excellent inhibitory potential against α-glucosidase. For instance, compounds 3a , 3b , 3h , and 6 exhibited IC50 values of 19.39 µM, 25.12 µM, 25.57 µM, and 22.02 µM, respectively, making them 1.05 to 1.39 times more potent than the reference drug acarbose. Furthermore, sulfonamide derivatives 3g , 3i , and 7 showed significant glucose uptake activity, with EC50 values of 1.29 µM, 21.38 µM, and 19.03 µM, respectively. This made them 1.62 to 27 times more potent than the reference standard berberine (B55584) in the glucose uptake assay.

Antidiabetic Activity of Sulfonamide Derivatives

| Compound | α-Glucosidase IC50 (µM) | Glucose Uptake EC50 (µM) |

|---|---|---|

| 3a | 19.39 | - |

| 3b | 25.12 | - |

| 3g | - | 1.29 |

| 3h | 25.57 | - |

| 3i | - | 21.38 |

| 6 | 22.02 | - |

| 7 | - | 19.03 |

| Acarbose (Reference) | 27.02 ± 1.6 | - |

| Berberine (Reference) | - | 34.70 ± 2.7 |

Diuretic Applications

This compound derivatives have been investigated for their diuretic properties, with the most notable example being the loop diuretic Torsemide. nih.govnih.gov Torsemide, chemically known as 1-isopropyl-3-([4-(3-methyl-phenylamino)pyridine]-3-sulfonyl)urea, is a high-ceiling diuretic. nih.gov Its mechanism of action involves the inhibition of the Na+/K+/2Cl- carrier system in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.

Studies have shown that Torsemide and its analogs exhibit potent and dose-dependent diuretic and saluretic effects. nih.gov The diuretic effect of Torsemide is comparable to that of other loop diuretics like furosemide, though it has a longer duration of action. nih.gov The pyridine-3-sulfonylurea scaffold is a key structural feature for the diuretic activity of this class of compounds. nih.gov An intermediate in the synthesis of Torasemide is 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, which also functions as a diuretic by promoting the excretion of electrolytes and water. hsppharma.com

| Compound Name | Chemical Structure | Key Findings |

| Torsemide | 1-isopropyl-3-([4-(3-methyl-phenylamino)pyridine]-3-sulfonyl)urea | A potent, high-ceiling loop diuretic with a longer duration of action compared to furosemide. nih.govnih.gov |

| 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | Not explicitly provided in search results | An intermediate in the synthesis of Torsemide with inherent diuretic properties. hsppharma.com |

Antithyroid Activity

The sulfonamide functional group is known to be associated with a range of biological activities, including antithyroid effects. nih.govnih.govscispace.com While the broader class of sulfonamides has been recognized for this property, specific and detailed research focusing on the antithyroid activity of this compound analogs is less extensively documented in the provided search results. The general mechanism of antithyroid action of sulfonamides involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones.

It is plausible that certain this compound derivatives could exhibit antithyroid properties, given the established activity of the sulfonamide moiety. scispace.com However, dedicated studies investigating this specific pharmacological application for this compound analogs are not detailed in the provided search results. Further research would be necessary to identify specific analogs with significant antithyroid activity and to elucidate their structure-activity relationships.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of compounds containing the pyridine and sulfonamide moieties. researchgate.netnih.gov The anti-inflammatory action of some sulfonamide-related drugs is attributed to their ability to reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidizing and inflammatory agent. nih.gov By scavenging HOCl, these compounds can protect α1-antitrypsin from inactivation, thereby maintaining the regulation of neutrophil elastase and mitigating tissue damage during inflammation. nih.gov

While the general class of sulfonamides has been explored for anti-inflammatory effects, specific research on this compound analogs is also emerging. Pyrazolopyridine sulfonamides have been synthesized and investigated, with some derivatives showing potential as anti-inflammatory agents. mdpi.com The combination of the pyridine ring, a common scaffold in medicinal chemistry, with the pharmacologically active sulfonamide group presents a promising avenue for the development of novel anti-inflammatory drugs. researchgate.net

Anticonvulsant Activity

The this compound scaffold has been a fruitful area of investigation for the development of novel anticonvulsant agents. nih.govnih.gov Researchers have synthesized and evaluated various analogs, particularly pyridine-3-yl-sulfonyl ureas and thioureas, which have shown significant anticonvulsant activity in preclinical models. nih.gov

One study focused on 1-(pyrid-3-ylsulfonamido)-2-nitroethylenes, which were designed as bioisosteres of an existing anticonvulsant sulfonylthiourea. nih.gov A specific compound from this series, with two cycloalkyl rings, demonstrated a potent anticonvulsant profile in the maximal electroshock seizure (MES) test, comparable to the established drug phenytoin. nih.gov Its activity was specific to the MES model, showing inactivity in chemically induced seizure tests. nih.gov

Another study evaluated a series of pyrid-3-yl-sulfonyl ureas and thioureas. nih.gov Several compounds from this series emerged with high potency in the MES test, exhibiting a pharmacological profile similar to phenytoin. nih.gov These compounds were active in the MES test but not against seizures induced by various chemical convulsants. nih.gov

| Compound Series | Key Findings |

| 1-(Pyrid-3-ylsulfonamido)-2-nitroethylenes | A lead compound showed an ED50 of 8.25 mg/kg in the MES test, with a profile similar to phenytoin. nih.gov |

| Pyrid-3-yl-sulfonyl ureas and thioureas | Several analogs demonstrated high potency in the MES test, with ED50 values as low as 1.19 mg/kg. nih.gov |

Antiparasitic Activity

Sulfonamide-containing compounds have a long history as antimicrobial agents and have also been explored for their antiparasitic properties. dovepress.com The this compound scaffold has been incorporated into novel compounds with the aim of developing new treatments for parasitic diseases.

One area of research has focused on leishmaniasis. A novel sulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis. dovepress.com This compound was effective against both the promastigote and amastigote stages of the parasite. dovepress.com Interestingly, it also showed the ability to reverse amphotericin B resistance in clinical isolates of the parasite. dovepress.com

In the context of malaria, pyrimidine-tethered spirochromane-based sulfonamide derivatives have been designed and synthesized. rsc.org Several of these compounds exhibited strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. rsc.org The most potent compounds also showed inhibitory activity against the parasitic enzymes falcipain-2 and falcipain-3. rsc.org

| Compound Class | Target Parasite | Key Findings |

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Leishmania donovani | Active against both promastigote and amastigote forms; reverses amphotericin B resistance. dovepress.com |

| Pyrimidine-tethered spirochromane-based sulfonamides | Plasmodium falciparum | Potent activity against chloroquine-sensitive and -resistant strains; inhibits falcipain-2 and -3. rsc.org |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyridine-containing scaffolds have been a significant focus in this area of research. derpharmachemica.comrsc.org Specifically, various derivatives of this compound have been explored for their potential to combat tuberculosis.

One promising class of compounds is the pyrazolo[1,5-a]pyridine-3-carboxamides. nih.govnih.gov Hybrids of this scaffold have been designed and synthesized, with some exhibiting potent in vitro activity against the H37Rv strain of M. tuberculosis as well as drug-resistant strains. nih.gov A representative compound from one study not only showed excellent in vitro potency but also demonstrated low cytotoxicity and was effective in reducing the mycobacterial burden in a mouse model of tuberculosis. nih.gov Further structural modifications within this class, such as the introduction of a diaryl side chain, have led to compounds with exceptional potency against both drug-susceptible and drug-resistant M. tuberculosis strains. nih.gov

The imidazo[1,2-a]pyridine (B132010) scaffold has also been identified as a "drug prejudice" scaffold in the development of antitubercular agents. rsc.org While not exclusively pyridine-3-sulfonamides, the broader class of pyridine derivatives shows significant promise in the fight against tuberculosis. derpharmachemica.com

Alzheimer's Disease Therapeutic Potential

The multifactorial nature of Alzheimer's disease has led researchers to explore multi-target-directed ligands, and the this compound scaffold has emerged as a promising starting point. nih.gov Derivatives of this core structure are being investigated for their ability to address several pathological hallmarks of the disease, including cholinesterase inhibition, calcium channel blockade, and antioxidant activity. nih.gov

One approach has been the synthesis of novel pyridine 2,4,6-tricarbohydrazide derivatives, which have shown inhibitory activity against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The inhibition of cholinesterases is a key strategy in the symptomatic treatment of Alzheimer's disease.

Another strategy involves the creation of sulfonamide-dihydropyridine hybrids. nih.gov These compounds have been designed to simultaneously target cholinesterase inhibition and calcium channel blockade, both of which are relevant to the pathophysiology of Alzheimer's disease. nih.gov Some of these hybrids have also demonstrated antioxidant properties and the ability to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress. nih.gov The pyridine amine derivatives have also been noted for their potential as BACE-1 inhibitors and in preventing metal-induced Aβ aggregation. researchgate.net

| Compound Class | Therapeutic Targets | Key Findings |

| Pyridine 2,4,6-tricarbohydrazide derivatives | α-glucosidase, AChE, BChE | Showed potential for controlling both type-II diabetes and Alzheimer's disease through enzyme inhibition. nih.gov |

| Sulfonamide-dihydropyridine hybrids | Cholinesterases, Calcium channels, Nrf2 pathway | Identified as multi-target-directed ligands with cholinesterase inhibition, calcium channel blocking, and antioxidant activities. nih.gov |

| Pyridine amine derivatives | BACE-1, Metal-induced Aβ aggregation | Effective as BACE-1 inhibitors and in preventing metal-induced Aβ aggregation. researchgate.net |

Structure Activity Relationship Sar and Mechanistic Studies of Pyridine 3 Sulfonamide Derivatives

Elucidation of Key Pharmacophoric Features

The pyridine-3-sulfonamide moiety itself is a key pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor, which is essential for its biological activity. mdpi.com The sulfonamide group (-SO₂NH₂) is a critical feature, often involved in key interactions with biological targets. For instance, in the context of carbonic anhydrase (CA) inhibition, the sulfonamide group is the primary zinc-binding group, crucial for the inhibitory activity. mdpi.commdpi.com

The "tail approach" is a common strategy for achieving selectivity among CA isoforms. This involves attaching a "tail" to the aromatic ring of the sulfonamide, which can interact with different regions of the enzyme's active site. mdpi.com In this compound derivatives, the position of this tail relative to the sulfonamide group is critical. A substituent at the 4-position of the pyridine (B92270) ring is in an "ortho" position to the sulfonamide group, forcing interaction with the side walls of the active site and potentially leading to higher selectivity between isoforms. mdpi.com

Studies have shown that introducing a 1,2,3-triazole substituent at the 4-position of the this compound scaffold can enhance inhibitory properties and selectivity, particularly for cancer-associated CA isoforms. sciforum.net This highlights the importance of the substituent at this position in defining the pharmacophoric features of these derivatives.

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide moiety.

Substitutions at the Pyridine Ring

Substitutions at the 4-position of the pyridine ring have a significant impact on the biological activity of this compound derivatives. mdpi.commdpi.com The introduction of various substituents at this position allows for the exploration of a wide chemical space and the optimization of activity and selectivity. mdpi.com

In a series of 4-substituted pyridine-3-sulfonamides designed as carbonic anhydrase inhibitors, the nature of the substituent at the 4-position was found to be critical for activity and selectivity. mdpi.com For instance, derivatives with aliphatic lipophilic substituents, such as n-hexyl and 3-methylbutan-1-yl, showed high activity against the ubiquitous hCA II isoform. mdpi.com In contrast, the presence of these same aliphatic substituents significantly reduced activity against the tumor-associated hCA IX isoform. mdpi.com

Conversely, compounds bearing a phenyl group at the 4-position were markedly less active against hCA II, with potency decreasing as the bulk and number of substituents on the phenyl ring increased. mdpi.com However, these 4-aryl-1H-1,2,3-triazol-1-yl derivatives, while being relatively weak carbonic anhydrase inhibitors, demonstrated a clear structure-activity relationship in terms of inhibiting cancer cell viability, suggesting a different mechanism of action. mdpi.com

The introduction of heterocyclic substituents at the 4-position has also been explored. For example, 4-(1H-pyrazol-1-yl)-pyridine-3-sulfonamide derivatives showed good inhibitory efficacy against hCA IX, with some compounds being more effective than clinically used sulfonamides. nih.gov

The following table summarizes the inhibitory activity of selected 4-substituted this compound derivatives against different carbonic anhydrase isoforms.

| Compound | R¹ Substituent | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 5 | n-hexyl | 271.5 | >10000 | 1018 |

| 6 | 3-methylbutan-1-yl | >10000 | >10000 | 91 |

| 8 | phenyl | >10000 | >10000 | 1018 |

| 12 | 4-methoxyphenyl | >10000 | 8154 | >10000 |

| 4 | 4-fluorophenyl | >10000 | 137.5 | 91 |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. mdpi.com

Modifications of the Sulfonamide Moiety

Modifications of the sulfonamide moiety can also significantly influence the biological activity of this compound derivatives. While the primary sulfonamide group (-SO₂NH₂) is often crucial for activity, particularly in carbonic anhydrase inhibitors, its modification can lead to compounds with different biological profiles. nih.govresearchgate.net

For example, a series of N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their anticancer activity. nih.gov The most prominent compound in this series, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]this compound, exhibited good activity and selectivity against leukemia, colon cancer, and melanoma cell lines. nih.gov This indicates that modifying the sulfonamide nitrogen with a phenylcarbamoyl group can impart significant anticancer properties.

Furthermore, the acidity of the sulfonamide proton can be a factor. The pKa of the sulfonamide can influence its ionization state at physiological pH, which in turn can affect its binding to target enzymes. annualreviews.org

Influence of Chiral Centers on Biological Properties

The introduction of chiral centers into this compound derivatives can lead to stereoisomers with significantly different biological activities. mdpi.comnih.gov This stereoselectivity is a well-recognized phenomenon in pharmacology and highlights the importance of considering the three-dimensional structure of drug candidates.

A notable example is the pair of enantiomers of a chiral this compound derivative investigated as inhibitors of hepatitis C virus (HCV). One enantiomer was found to be a highly selective inhibitor of PI4K IIIα, exhibiting 25-fold higher potency than its counterpart. mdpi.com

In another study, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)this compound were synthesized and their antitumor activity was evaluated. The R-isomer was found to have better activity than the S-isomer, a finding that was supported by docking analysis. mdpi.com These examples underscore the critical role that chirality can play in the biological properties of this compound derivatives.

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are invaluable tools for understanding the interactions between this compound derivatives and their biological targets at the molecular level. nih.govmdpi.comnih.gov These techniques provide insights into binding modes, key interactions, and the structural basis for activity and selectivity.

Binding Mode Analysis with Target Enzymes (e.g., PI3Kγ, Carbonic Anhydrase Isoforms)

Carbonic Anhydrase Isoforms:

Molecular docking studies of this compound derivatives with various carbonic anhydrase isoforms have revealed key aspects of their binding. mdpi.comnih.gov It is generally observed that these compounds bind with the sulfonamide group coordinating to the zinc ion in the active site. nih.gov The "tail" substituent at the 4-position of the pyridine ring can then interact with different regions of the active site cavity, which varies between isoforms. mdpi.com

For instance, docking studies have shown that selective interaction with either the hydrophilic or lipophilic half of the active site is possible, depending on the nature of the substituent at the 4-position. mdpi.comnih.gov This provides a rational basis for the observed selectivity of certain derivatives for specific CA isoforms. All human CA isoforms share a conserved active site with His94, His96, and His119 as zinc ligands, and Thr199 and Glu105 acting as "gatekeepers". nih.gov The differences in other residues within the active site cavity are what allow for selective targeting.

PI3Kγ:

Molecular docking studies have also been employed to understand the binding of this compound derivatives to phosphoinositide 3-kinase gamma (PI3Kγ). nih.gov In one study, the binding modes of the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)this compound were analyzed. The docking results revealed different binding interactions for the two enantiomers. The R-isomer formed two hydrogen bonds with LYS833 via its chlorine atom and a sulfonamide oxygen atom. In contrast, the S-isomer formed a hydrogen bond between the nitrogen atom of the pyridine ring and LYS833. nih.gov These different binding modes, originating from the stereogenic center, provide a plausible explanation for the observed differences in their biological activities.

Prediction of Cytotoxicity and Selectivity Profiles

The prediction of cytotoxicity and selectivity profiles for this compound derivatives is a critical aspect of their development as therapeutic agents. Researchers utilize various computational and experimental methods to forecast how these compounds will affect cancer cells versus normal cells.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this endeavor. nih.govkoreamed.orgfrontiersin.org These models establish a mathematical relationship between the chemical structure of the sulfonamide derivatives and their biological activity. nih.govfrontiersin.org By analyzing various molecular descriptors, such as topological indices, researchers can predict the cytotoxicity and potential side effects of new compounds, thereby guiding the design of more effective and less toxic cancer therapies. nih.govfrontiersin.org For instance, 3D-QSAR studies on arylpropyl sulfonamides have shown that the presence of long alkyl chains and a specific stereochemical configuration (1R, 2R) are important for their cytotoxic activities. koreamed.org These models can also suggest that introducing small hydrophobic groups in certain positions could enhance biological activity. koreamed.orgresearchgate.net

However, a direct correlation between the inhibition of a specific enzyme, like carbonic anhydrase (CA), and the cytotoxic effects of these compounds is not always observed. mdpi.commdpi.com Studies have shown that some of the most potent inhibitors of cancer-associated CA isoforms (hCA IX and hCA XII) are not the most cytotoxic compounds against cancer cell lines. mdpi.com This suggests that the mechanism of cytotoxic action may be different from or more complex than just CA inhibition. mdpi.com

Experimental assays are essential for validating these predictive models. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess the influence of these compounds on the viability of cancer cell lines. mdpi.com In these assays, cells are incubated with the test compounds at various concentrations, and the metabolic activity, which correlates with cell viability, is measured. mdpi.com For example, some 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have shown significant growth inhibition in various human tumor cell lines. nih.gov

The table below presents data on the cytotoxic activity of selected this compound derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 12 | MCF-7 | 17 | mdpi.com |

| HCT-116 | 15 | mdpi.com | |

| HeLa | 22 | mdpi.com | |

| Compound 22 | MCF-7 | 28 | mdpi.com |

| HCT-116 | 19 | mdpi.com | |

| HeLa | 39 | mdpi.com | |

| Compound 21 | Leukemia | 13.6 | nih.gov |

| Colon Cancer | 14.9 | nih.gov | |

| Melanoma | 14.9 | nih.gov | |

| Compound 7 | Breast Cancer | Not specified | tandfonline.com |

| Compound 15 | PC-3 | 29.2 | koreamed.orgresearchgate.net |

| HL-60 | 20.7 | koreamed.orgresearchgate.net |

Advanced Analytical Characterization and Spectroscopic Investigations of Pyridine 3 Sulfonamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By analyzing the interaction of electromagnetic radiation with Pyridine-3-sulfonamide, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of the this compound scaffold reveals distinct signals for the protons on the pyridine (B92270) ring and the sulfonamide group. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet in the range of 7.8 to 8.0 ppm when measured in DMSO-d₆. mdpi.com The protons on the pyridine ring are found in the aromatic region of the spectrum. Their precise chemical shifts are influenced by the electron-withdrawing nature of both the ring nitrogen and the sulfonamide group. Based on data from related derivatives, the proton at the C-2 position (adjacent to the nitrogen) is expected to be the most downfield, often appearing as a singlet or a narrow multiplet around 9.0-9.2 ppm. mdpi.commdpi.com The protons at the C-4, C-5, and C-6 positions typically resonate between 7.2 and 8.9 ppm, with their multiplicity and coupling constants providing definitive information about their relative positions. mdpi.comamazonaws.comnih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -SO₂NH₂ | ~7.8 - 8.0 (s, 2H) |

| ¹H | Pyridine H-2 | ~9.0 - 9.2 (s or d) |

| ¹H | Pyridine H-4, H-5, H-6 | ~7.2 - 8.9 (m) |

| ¹³C | Pyridine Ring Carbons | ~120 - 155 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.

The most prominent bands are associated with the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds (ν as(SO₂) and ν s(SO₂)) appear as strong absorptions typically in the ranges of 1313–1357 cm⁻¹ and 1164–1174 cm⁻¹, respectively. mdpi.com The N-H stretching vibrations of the primary sulfonamide (-NH₂) are observed in the region of 3100–3400 cm⁻¹, often appearing as two distinct bands. mdpi.com Vibrations corresponding to the aromatic pyridine ring, including C-H and C=C/C=N stretching, are also present. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while the ring stretching vibrations are found in the 1450–1600 cm⁻¹ region. mdpi.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -SO₂NH₂ | 3100 - 3400 |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 |

| C=C, C=N Stretch | Pyridine Ring | 1450 - 1600 |

| Asymmetric S=O Stretch | -SO₂NH₂ | 1313 - 1357 |

| Symmetric S=O Stretch | -SO₂NH₂ | 1164 - 1174 |

Mass Spectrometry (MS, MALDI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound derivatives, electrospray ionization (ESI) is a common technique. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.